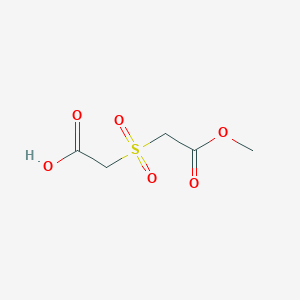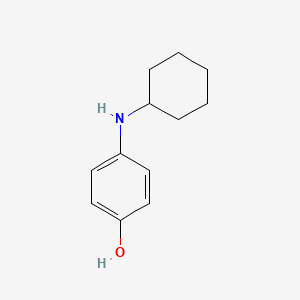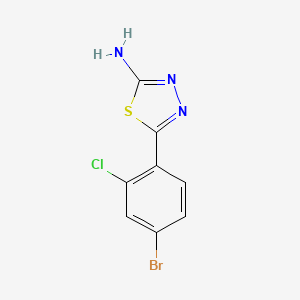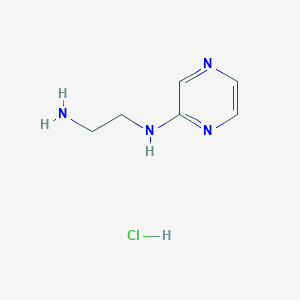
1-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(3-Chloro-4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, otherwise known as CMPT-3, is an organic compound composed of a pyridine ring and a triazole ring connected by a carbon atom. CMPT-3 is a member of the triazole family, which are compounds characterized by the presence of three nitrogen atoms in the ring. CMPT-3 is an important compound in the field of medicinal chemistry, and has been studied extensively for its potential applications in drug discovery and development.
科学的研究の応用
CMPT-3 has been studied extensively for its potential applications in drug discovery and development. In particular, CMPT-3 has been found to have a number of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. CMPT-3 has also been studied for its potential use as a drug target, with studies showing that it can inhibit the activity of certain enzymes and receptors involved in disease processes.
作用機序
CMPT-3 has been found to interact with a variety of proteins, enzymes, and receptors in the body. The exact mechanism of action of CMPT-3 is still not fully understood, but it is believed to act by binding to and inhibiting the activity of certain enzymes and receptors. In particular, CMPT-3 has been found to interact with the enzyme cytochrome P450, the receptor for the neurotransmitter serotonin, and the receptor for the hormone progesterone.
Biochemical and Physiological Effects
CMPT-3 has been found to have a number of biochemical and physiological effects. In particular, studies have shown that CMPT-3 can inhibit the activity of certain enzymes and receptors involved in disease processes, such as the enzyme cytochrome P450, the receptor for the neurotransmitter serotonin, and the receptor for the hormone progesterone. In addition, CMPT-3 has been found to have anti-inflammatory, anti-bacterial, and anti-cancer activities.
実験室実験の利点と制限
The synthesis of CMPT-3 using the Ullmann reaction is relatively straightforward and can be easily carried out in a laboratory setting. However, the synthesis of CMPT-3 using the Buchwald-Hartwig amination and the Horner-Wadsworth-Emmons reaction is more complex and requires more sophisticated laboratory equipment. In addition, the synthesis of CMPT-3 requires the use of hazardous chemicals, which can be dangerous if not handled properly.
将来の方向性
There are a number of potential future directions for research on CMPT-3. For example, further research could be conducted to better understand the mechanism of action of CMPT-3 and to develop new and more effective synthetic methods for its synthesis. In addition, further research could be conducted to explore the potential therapeutic applications of CMPT-3, such as its use as an anti-inflammatory or anti-cancer drug. Finally, further research could be conducted to investigate the potential adverse effects of CMPT-3, such as its potential toxicity.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-4-5-11(7-12(9)16)20-14(10-3-2-6-17-8-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORYUIFVQKAOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




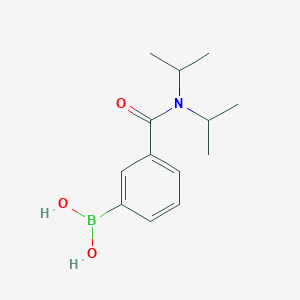
![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)
![2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one](/img/structure/B1452220.png)
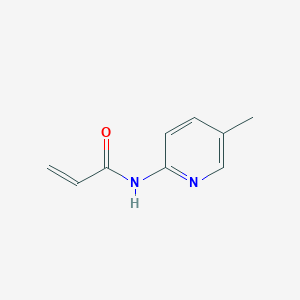
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)


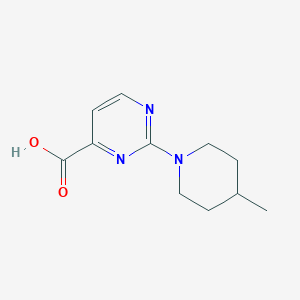
![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)
